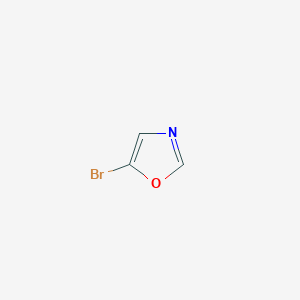
4-羟基哌啶-1-腈
概述
描述
4-Hydroxypiperidine-1-carbonitrile is an organic compound with the molecular formula C6H10N2O It is a derivative of piperidine, featuring a hydroxyl group at the fourth position and a nitrile group at the first position
科学研究应用
4-Hydroxypiperidine-1-carbonitrile has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor antagonists.
Medicine: Research indicates potential antitumor activity when incorporated into pyrimidine derivatives.
Industry: It is utilized in the development of pharmaceuticals and agrochemicals.
准备方法
Synthetic Routes and Reaction Conditions: 4-Hydroxypiperidine-1-carbonitrile can be synthesized through several methods. One common approach involves the reaction of 4-hydroxypiperidine hydrochloride with cyanogen bromide in the presence of sodium carbonate. The reaction is typically carried out in a dichloromethane-water mixture at 0°C for about an hour . Another method involves the use of zinc chloride in diethyl ether and ethyl acetate, where N-hydroxy-isobutyramidine reacts with 4-hydroxypiperidine-1-carbonitrile .
Industrial Production Methods: While specific industrial production methods are not extensively documented, the synthesis of 4-hydroxypiperidine-1-carbonitrile generally follows similar laboratory procedures, scaled up to meet industrial demands. The choice of reagents and conditions may vary to optimize yield and purity.
化学反应分析
Types of Reactions: 4-Hydroxypiperidine-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products:
Oxidation: Formation of 4-piperidone derivatives.
Reduction: Formation of 4-aminopiperidine derivatives.
Substitution: Formation of various substituted piperidine derivatives.
作用机制
The mechanism of action of 4-hydroxypiperidine-1-carbonitrile largely depends on its application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors, thereby affecting cellular pathways. For instance, when incorporated into pyrimidine derivatives, it has shown to induce apoptosis and cell cycle arrest in cancer cells .
相似化合物的比较
4-Hydroxypiperidine: Lacks the nitrile group, making it less versatile in certain reactions.
3-Hydroxypiperidine: Differently positioned hydroxyl group, leading to different chemical behavior.
N-Methyl-4-piperidinol: Contains a methyl group, altering its reactivity and applications.
Uniqueness: 4-Hydroxypiperidine-1-carbonitrile is unique due to the presence of both hydroxyl and nitrile groups, which provide a versatile platform for various chemical transformations and applications in research and industry.
属性
IUPAC Name |
4-hydroxypiperidine-1-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O/c7-5-8-3-1-6(9)2-4-8/h6,9H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPBQHNZSOOLCPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50619661 | |
| Record name | 4-Hydroxypiperidine-1-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50619661 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51075-37-7 | |
| Record name | 4-Hydroxypiperidine-1-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50619661 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














